

Characterization of 4-(4-Methoxyphenoxy)benzaldehyde Derivatives: Application Notes and Protocols

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Compound of Interest

Compound Name: 4-(4-Methoxyphenoxy)benzaldehyde

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This document provides a comprehensive overview of the synthesis, characterization, and biological evaluation of derivatives of **4-(4-methoxyphenoxy)benzaldehyde**. This versatile scaffold serves as a valuable starting material for the development of novel compounds with potential therapeutic applications, particularly in the fields of oncology and microbiology.

Physicochemical Properties of 4-(4-Methoxyphenoxy)benzaldehyde

Property	Value	Reference
Molecular Formula	C ₁₄ H ₁₂ O ₃	[1]
Molecular Weight	228.24 g/mol	[1]
IUPAC Name	4-(4-methoxyphenoxy)benzaldehyde	[1]
CAS Number	78725-47-0	[1]
Appearance	Pale yellow crystals	[2]
Melting Point	Not explicitly stated, but synthesized as solid crystals	[2]
Solubility	Soluble in DMSO, DMF; sparingly soluble in ethanol	[1] [2]

Synthesis Protocols

The aldehyde functionality of **4-(4-methoxyphenoxy)benzaldehyde** makes it an excellent electrophile for the synthesis of a wide array of derivatives. Key reaction types include nucleophilic aromatic substitution to form the parent compound, and subsequent condensation reactions to generate chalcones, Schiff bases, and hydrazones.

Synthesis of the Parent Compound: 4-(4-Methoxyphenoxy)benzaldehyde

This protocol describes a nucleophilic aromatic substitution reaction.[\[2\]](#)

Reaction Scheme:

Materials:

- 4-Fluorobenzaldehyde
- 4-Methoxyphenol

- Potassium carbonate (K_2CO_3)
- Dimethyl sulfoxide (DMSO)
- Ethyl acetate
- n-Heptane
- Water
- Saturated aqueous sodium chloride solution (brine)
- Magnesium sulfate ($MgSO_4$)

Procedure:

- In a suitable reaction vessel, suspend 4-fluorobenzaldehyde (1.0 eq), 4-methoxyphenol (1.0 eq), and potassium carbonate (2.0 eq) in dimethyl sulfoxide.
- Heat the reaction mixture to 140°C (413 K) and stir for 45 minutes.[\[2\]](#)
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with water and extract three times with ethyl acetate.[\[2\]](#)
- Combine the organic layers and wash five times with saturated aqueous sodium chloride solution to remove residual DMSO.[\[2\]](#)
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization from n-heptane to yield pale yellow crystals of **4-(4-methoxyphenoxy)benzaldehyde**.[\[2\]](#)

Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

This protocol outlines the base-catalyzed condensation of an acetophenone with **4-(4-methoxyphenoxy)benzaldehyde**.

Reaction Scheme:

Materials:

- **4-(4-Methoxyphenoxy)benzaldehyde**

- A substituted acetophenone (e.g., acetophenone, 4-methoxyacetophenone)
- Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
- Ethanol (95%)
- Distilled water
- Dilute Hydrochloric Acid (HCl)

Procedure:

- Dissolve **4-(4-methoxyphenoxy)benzaldehyde** (1.0 eq) and the substituted acetophenone (1.0 eq) in a minimal amount of 95% ethanol in a round-bottom flask with stirring.
- Prepare a solution of NaOH or KOH (2.0 eq) in water and add it dropwise to the stirred solution of the reactants at room temperature.
- Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.
- Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral.
- Collect the precipitated crude chalcone by vacuum filtration and wash the solid with cold water.
- Purify the crude product by recrystallization from ethanol.

- Dry the purified crystals and determine the yield and melting point.

Synthesis of Schiff Base Derivatives

This protocol describes the condensation reaction between an amine and **4-(4-methoxyphenoxy)benzaldehyde**.

Reaction Scheme:

Materials:

- **4-(4-Methoxyphenoxy)benzaldehyde**
- A substituted aniline (e.g., 4-methoxyaniline)
- Methanol or Ethanol

Procedure:

- Dissolve **4-(4-methoxyphenoxy)benzaldehyde** (1.0 eq) and the substituted aniline (1.0 eq) in methanol or ethanol in a round-bottom flask.[\[1\]](#)
- Reflux the reaction mixture for one hour.[\[1\]](#)
- Cool the mixture to room temperature.
- Collect the resulting crystalline product by filtration.
- Wash the product with cold ethanol and dry it in a desiccator.[\[1\]](#)

Synthesis of Hydrazone Derivatives

This protocol details the condensation of a hydrazide with **4-(4-methoxyphenoxy)benzaldehyde**.

Reaction Scheme:

Materials:

- **4-(4-Methoxyphenoxy)benzaldehyde**
- A substituted benzohydrazide (e.g., 4-methoxybenzohydrazide)
- Ethanol

Procedure:

- Dissolve the substituted benzohydrazide (1.0 eq) in ethanol.
- Add **4-(4-methoxyphenoxy)benzaldehyde** (1.0 eq) to the solution.
- Reflux the mixture for 3-4 hours.
- After cooling, the solid product that precipitates is collected by filtration, washed with cold ethanol, and recrystallized from ethanol to give the pure hydrazone.

Spectroscopic Characterization Data

The synthesized derivatives can be characterized using various spectroscopic techniques. Below are representative data for a chalcone derivative.

Example: (E)-1-(4-methoxyphenyl)-3-(4-(4-methoxyphenoxy)phenyl)prop-2-en-1-one

Technique	Data
¹ H NMR (CDCl ₃ , δ ppm)	3.86 (s, 3H, -OCH ₃), 3.90 (s, 3H, -OCH ₃), 6.86 (d, 2H, Ar-H), 7.07 (d, 2H, Ar-H), 7.66 (d, 1H, H-α), 7.75 (d, 1H, H-β), 7.73 (d, 2H, Ar-H), 8.14 (d, 2H, Ar-H).[3]
¹³ C NMR (CDCl ₃ , δ ppm)	55.57 (-OCH ₃), 55.60 (-OCH ₃), 113.99, 115.84, 118.44 (C-α), 125.98, 130.77, 130.82, 130.95, 143.70 (C-β), 160.01, 163.04, 187.28 (C=O).[3]
IR (KBr, cm ⁻¹)	~3050 (Ar C-H), ~2950 (Alkyl C-H), ~1650 (C=O, conjugated ketone), ~1600 (C=C, aromatic and vinylic), ~1250 (C-O, ether).[4]

Biological Activities of 4-(4-Methoxyphenoxy)benzaldehyde Derivatives

Derivatives of **4-(4-methoxyphenoxy)benzaldehyde** have shown promising biological activities, particularly as anticancer and antimicrobial agents.

Anticancer Activity

Chalcones derived from **4-(4-methoxyphenoxy)benzaldehyde** have demonstrated significant cytotoxic effects against various cancer cell lines.

Derivative Class	Compound	Cancer Cell Line	IC ₅₀ (μM)	Reference
Chalcone	(E)-1-(4-methoxyphenyl)-3-(4-(4-methoxyphenoxy)phenyl)prop-2-en-1-one	HepG2 (Liver)	Data not available for this specific compound, but related methoxylated chalcones show high activity.	[5]
Chalcone	(E)-1-(2,4,6-trimethoxyphenyl)-3-(5-bromopyridin-2-yl)prop-2-en-1-one (B3)	HeLa (Cervical)	3.204	[6]
Chalcone	(E)-1-(2,4,6-trimethoxyphenyl)-3-(5-bromopyridin-2-yl)prop-2-en-1-one (B3)	MCF-7 (Breast)	3.849	[6]
Chalcone	(E)-3-{4-[4-(benzyloxy)phenyl]amino}quinolin-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one (4a)	MDA-MB-231 (Breast)	High cytotoxicity reported	[7]

Antimicrobial Activity

Schiff bases and their metal complexes derived from **4-(4-methoxyphenoxy)benzaldehyde** have been evaluated for their antimicrobial properties.

Derivative Class	Compound	Microorganism	Activity (MIC in $\mu\text{g/mL}$ or Zone of Inhibition)	Reference
Schiff Base	Derivative of anisaldehyde and para-aminophenol (PC2)	Escherichia coli	MIC: 250 $\mu\text{g/mL}$	[8]
Schiff Base Metal Complex	Copper(II) complex with a Schiff base from 2-hydroxy-4-methoxybenzaldehyde	Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923, Candida albicans	Showed better activity than the free ligand	[9]
Methoxy Benzoin Derivative	Compound 4	E. coli, Y. pseudotuberculosis, M. smegmatis, C. albicans	MIC: 41-82 $\mu\text{g/mL}$	[6][10]

Other Biological Activities

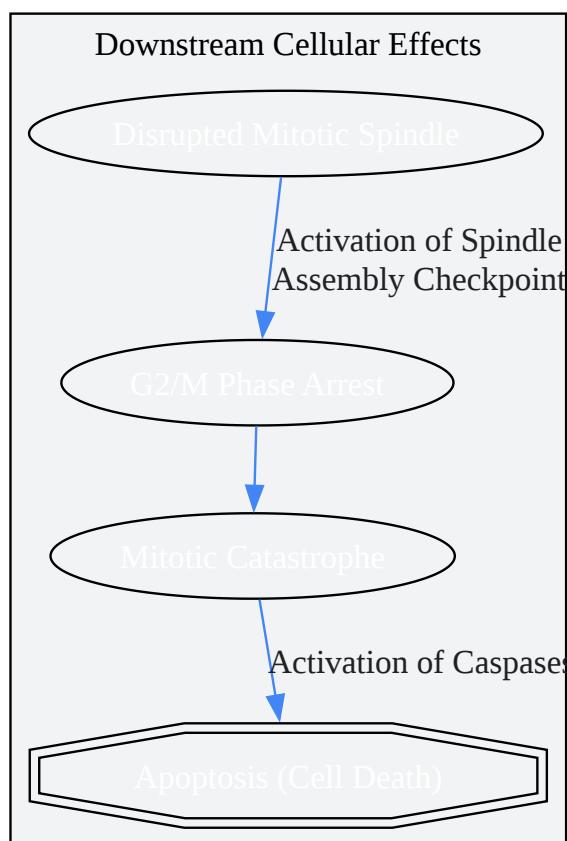
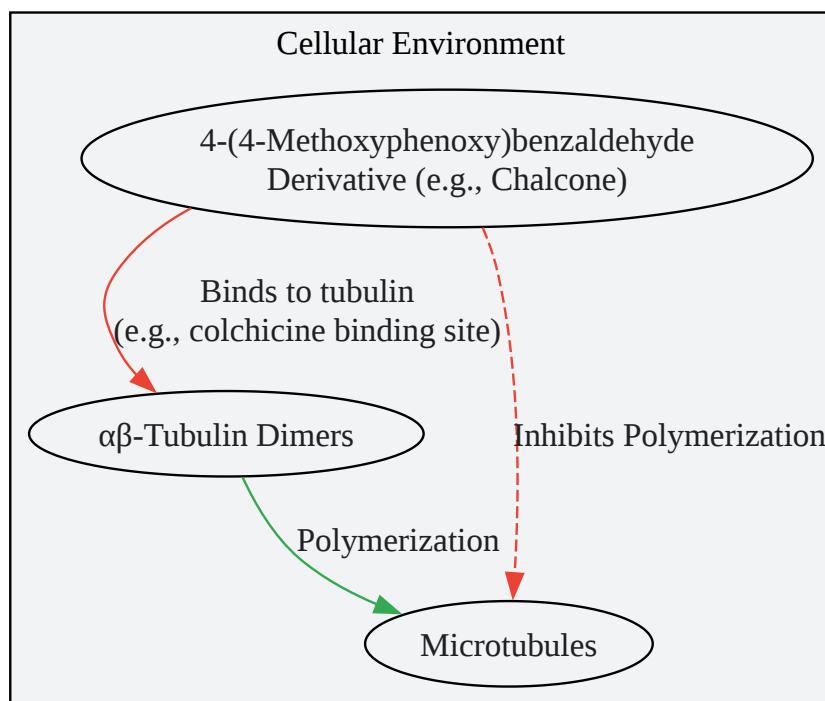
Derivatives have also been investigated for other potential therapeutic applications.

Derivative Class	Activity	Key Findings	Reference
Hydrazone	Antiglycation	Several 4-methoxybenzoylhydra zones showed potent antiglycation activity, with some exceeding the standard, rutin.	[11]
Benzoin/Benzil/Stilbenoid	Enzyme Inhibition	Methoxy-substituted derivatives showed inhibitory activity against α -amylase, α -glucosidase, tyrosinase, and cholinesterases.	[6] [10]
Benzoin/Benzil/Stilbenoid	Antioxidant	Methoxy benzoin derivatives were found to be effective antioxidants.	[6] [10]

Mechanisms of Action and Signaling Pathways

A significant mechanism of action for the anticancer activity of chalcone derivatives of **4-(4-methoxyphenoxy)benzaldehyde** is the inhibition of tubulin polymerization.[\[10\]](#)[\[12\]](#)

Inhibition of Tubulin Polymerization



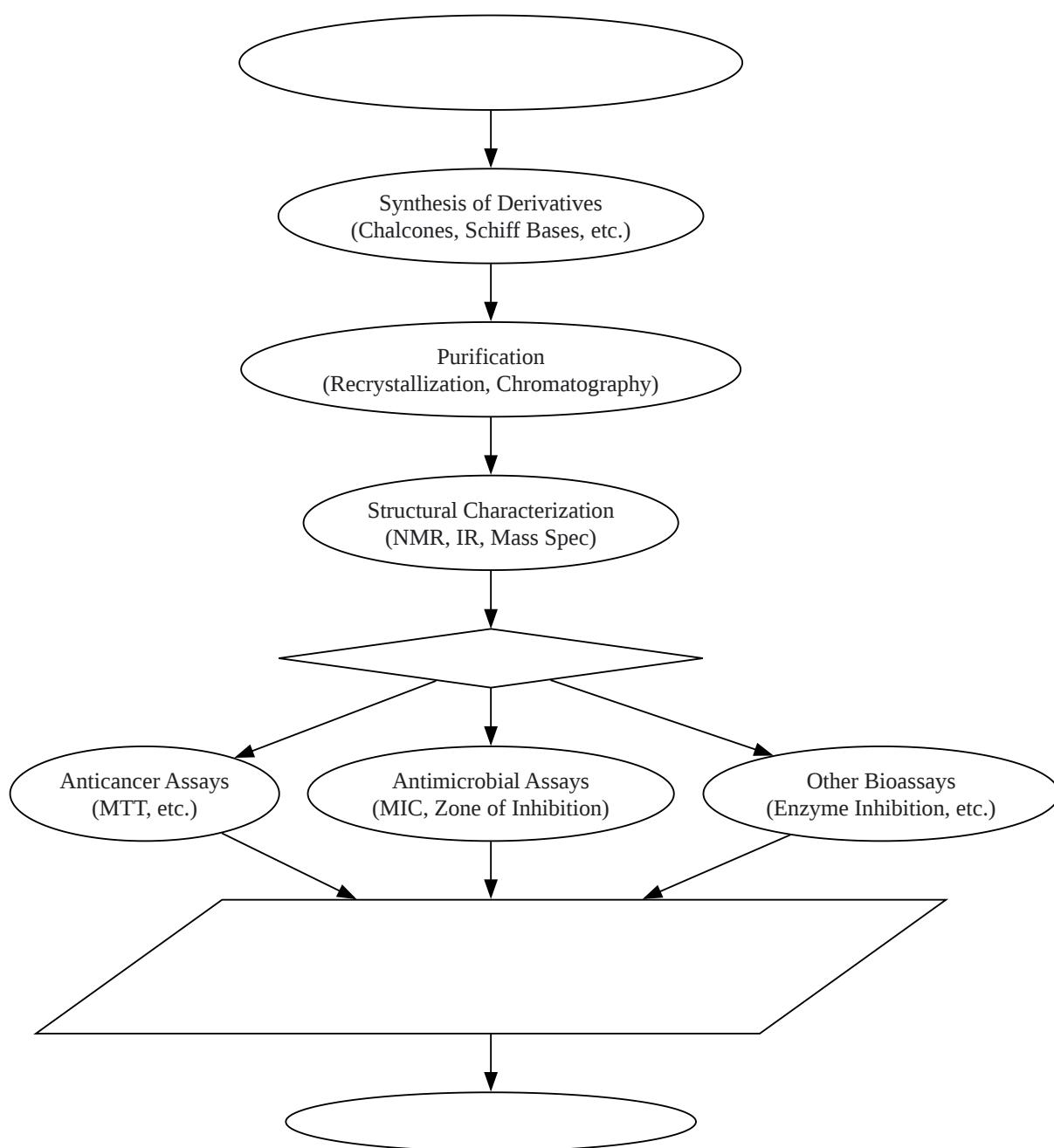
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Caption: Inhibition of Tubulin Polymerization by **4-(4-Methoxyphenoxy)benzaldehyde** Derivatives.

This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, the formation of abnormal mitotic spindles, and ultimately triggers programmed cell death (apoptosis) through a process known as mitotic catastrophe.[12][13] This mechanism is a validated and effective strategy in cancer chemotherapy.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of **4-(4-methoxyphenoxy)benzaldehyde** derivatives.



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Caption: Workflow for Derivative Synthesis and Evaluation.

Conclusion

4-(4-Methoxyphenoxy)benzaldehyde is a readily accessible and highly versatile scaffold for the synthesis of a diverse range of derivatives with significant potential in drug discovery and development. The straightforward synthetic routes to chalcones, Schiff bases, and hydrazones, coupled with their potent biological activities, make this class of compounds a rich area for further investigation. The data and protocols presented herein provide a solid foundation for researchers to explore the therapeutic potential of these promising molecules.

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